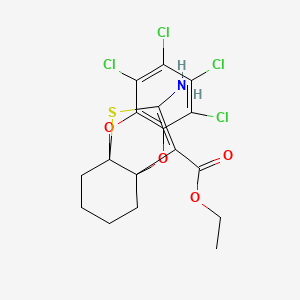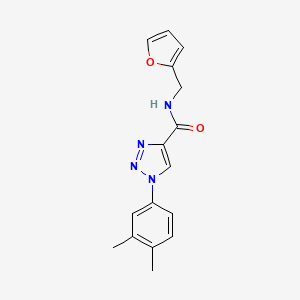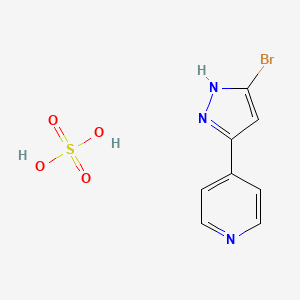![molecular formula C18H15IN2S B2670083 (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide CAS No. 1903757-25-4](/img/structure/B2670083.png)
(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide” is a compound that has been studied for its potential applications in medicinal, bioorganic, and pharmaceutical chemistry . It is a structural scaffold of bishetarylethylene fluorescent sensors .
Synthesis Analysis
A highly efficient method for the synthesis of this compound involves the condensation of (indol-3-yl)carbaldehydes with 2-methylazoles and 2-methylazines under activation with microwave irradiation . This method provides high yields .
Molecular Structure Analysis
The molecular formula of this compound is C18H15IN2S . Its average mass is 362.208 Da and its monoisotopic mass is 362.027985 Da .
Chemical Reactions Analysis
The compound is synthesized from the reactions of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole without using any catalyst .
Physical And Chemical Properties Analysis
The compound has a linear formula of C16H15IN2 . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Nonlinear Optical Properties and Excited-State Dynamics
Benzothiazolium salts, including those related to the compound , have been studied for their third-order nonlinear optical properties and ultrafast excited-state dynamics. These compounds demonstrate significant nonlinear optical susceptibility and second-order hyperpolarizability, making them of interest for applications in optical limiting and photonics. For example, a study by Wen et al. (2018) on benzothiazolium salts revealed efficient third-order nonlinear optical susceptibility and significant differences in absorption and refraction properties under various time regimes, offering insights into their potential in optical applications (Wen et al., 2018).
Crystal Growth and Nonlinear Optical Applications
Research into organic chromophores with large second-order optical nonlinearity has led to the development of materials with superior crystal growth abilities. A study by Honghong et al. (2015) presented organic cationic core structures that yielded highly efficient nonlinear optical (NLO) salts, demonstrating the potential for these materials in NLO applications due to their excellent crystal growth ability and high second-order optical nonlinearity (Honghong et al., 2015).
Catalysis and Organic Synthesis
The compound and its derivatives have also found applications in catalysis and organic synthesis. Chun et al. (2017) explored the use of poly(thiazolium) iodide as a polymer precatalyst in oxidative esterification reactions, demonstrating its catalytic activity and reusability, which highlights the compound's utility in selective organic transformations (Chun et al., 2017).
Sensing and Detection Applications
Furthermore, the compound's derivatives have been used in the development of colorimetric and fluorescence sensors. Li et al. (2021) developed a colorimetric fluorescence sensor based on a derivative, showcasing its application for the sensitive detection of HSO3− in real samples. This sensor exhibited high selectivity and a rapid response, demonstrating the compound's potential in environmental and food safety applications (Li et al., 2021).
Mécanisme D'action
The compound has been found to be suitable for the investigation of cell nuclei and identification of particular fragments of RNA in living cells . It has demonstrated significantly improved photostability and selectivity as compared to traditional cyanine-type sensors, especially for in vivo analyses .
Safety and Hazards
Orientations Futures
The compound has found applications as highly selective contrast fluorescent probes for analyses of nucleic and peptidonucleic acids . Important biological properties have been discovered for some related structures, including anticancer and antimalarial activity, as well as inhibiting of HIV . There is a great interest in the synthesis of compounds of this structural type .
Propriétés
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methyl-1,3-benzothiazol-3-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2S.HI/c1-20-16-8-4-5-9-17(16)21-18(20)11-10-13-12-19-15-7-3-2-6-14(13)15;/h2-12H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSSOMFAXPZVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CC3=CNC4=CC=CC=C43.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CNC4=CC=CC=C43.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine](/img/structure/B2670003.png)
![2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2670004.png)
![3-[(2-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2670005.png)
![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B2670008.png)



![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2670018.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2670020.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2670022.png)
